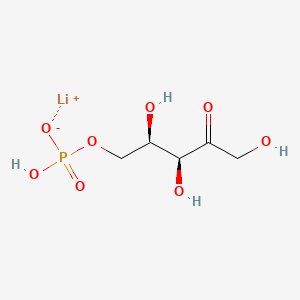
(2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt is a chemical compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes multiple hydroxyl groups and a phosphate group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt can be achieved through several synthetic routes. One common method involves the use of dihydroxyacetone phosphate as a precursor. The synthesis typically involves the following steps:
Formation of Dihydroxyacetone Phosphate: This can be achieved through chemical or enzymatic routes from precursors like glycerol or dihydroxyacetone.
Phosphorylation: The dihydroxyacetone phosphate is then phosphorylated using a suitable phosphorylating agent under controlled conditions to form the desired phosphate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
(2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phosphate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used to substitute the phosphate group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted phosphate derivatives, depending on the reaction conditions and reagents used.
科学研究应用
(2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in enzymatic studies and as a substrate for various biochemical reactions.
作用机制
The mechanism of action of (2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions. It may also interact with cellular receptors and signaling pathways, influencing various biochemical processes .
相似化合物的比较
Similar Compounds
Dihydroxyacetone Phosphate: A precursor in the synthesis of (2R,3S)-2,3,5-Trihydroxy-4-oxopentyl phosphate xLithium salt.
Phosphoenolpyruvate: Another phosphate-containing compound with similar biochemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which make it highly reactive and versatile for various applications. Its lithium salt form also enhances its solubility and stability in aqueous solutions, making it suitable for a wide range of scientific and industrial applications .
属性
分子式 |
C5H10LiO8P |
|---|---|
分子量 |
236.1 g/mol |
IUPAC 名称 |
lithium;[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] hydrogen phosphate |
InChI |
InChI=1S/C5H11O8P.Li/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h4-6,8-9H,1-2H2,(H2,10,11,12);/q;+1/p-1/t4-,5-;/m1./s1 |
InChI 键 |
VTUAVZWQFODHSS-TYSVMGFPSA-M |
手性 SMILES |
[Li+].C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)(O)[O-] |
规范 SMILES |
[Li+].C(C(C(C(=O)CO)O)O)OP(=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


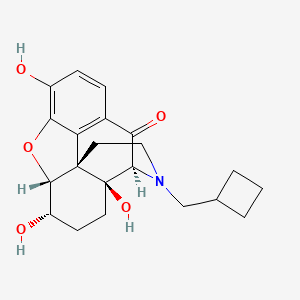
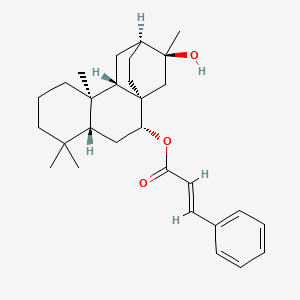
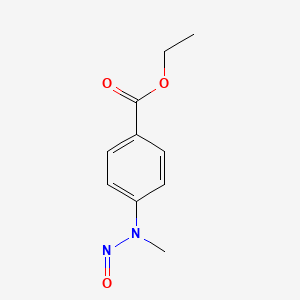
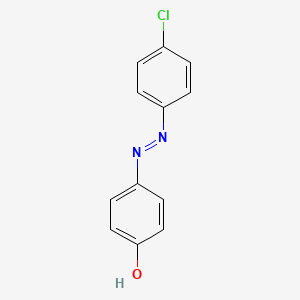
![(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)
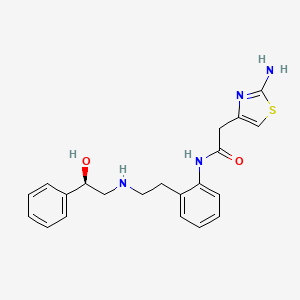
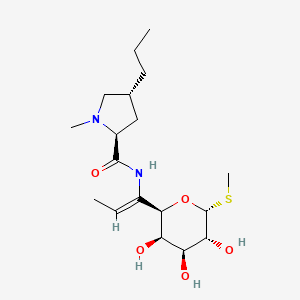

![2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B13433627.png)


![(5'R,8'S,11'R,13'S,14'S,17'S)-11'-(1,3-benzodioxol-5-yl)-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13433638.png)
![1,4-Dihydro-1-[2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl]-alpha,alpha-dimethyl-6-(2-oxazolyl)-2,4-dioxothieno[3,2-d]pyrimidine-3(2H)-acetic Acid](/img/structure/B13433646.png)
![2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13433650.png)
